Zerumbone
Zerumbone
Zerumbone is a sesquiterpenoid and cyclic ketone that is (1E,4E,8E)-alpha-humulene which is substituted by an oxo group at the carbon atom attached to two double bonds. It is obtained by steam distillation from a type of edible ginger, Zingiber zerumbet Smith, grown particularly in southeast Asia. It has a role as an anti-inflammatory agent, a plant metabolite and a glioma-associated oncogene inhibitor. It is a sesquiterpenoid and a cyclic ketone. It derives from a hydride of an alpha-humulene.
Zerumbone is a natural product found in Artemisia annua, Zingiber montanum, and other organisms with data available.
Zerumbone is a natural product found in Artemisia annua, Zingiber montanum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
471-05-6
VCID:
VC21346850
InChI:
InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+
SMILES:
Molecular Formula:
C15H22O
Molecular Weight:
218.33 g/mol
Zerumbone
CAS No.: 471-05-6
Cat. No.: VC21346850
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.

Description | Zerumbone is a sesquiterpenoid and cyclic ketone that is (1E,4E,8E)-alpha-humulene which is substituted by an oxo group at the carbon atom attached to two double bonds. It is obtained by steam distillation from a type of edible ginger, Zingiber zerumbet Smith, grown particularly in southeast Asia. It has a role as an anti-inflammatory agent, a plant metabolite and a glioma-associated oncogene inhibitor. It is a sesquiterpenoid and a cyclic ketone. It derives from a hydride of an alpha-humulene. Zerumbone is a natural product found in Artemisia annua, Zingiber montanum, and other organisms with data available. |
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CAS No. | 471-05-6 |
Molecular Formula | C15H22O |
Molecular Weight | 218.33 g/mol |
IUPAC Name | (2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one |
Standard InChI | InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ |
Standard InChI Key | GIHNTRQPEMKFKO-SKTNYSRSSA-N |
Isomeric SMILES | C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C |
Canonical SMILES | CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C |
Melting Point | 66-67°C |
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